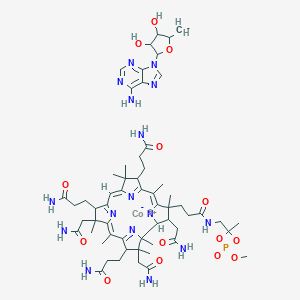
Adenosylcobinamide methyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosylcobinamide methyl phosphate is a coenzyme that is involved in various biochemical reactions in the body. It is a derivative of vitamin B12 and is essential for the proper functioning of the nervous system, DNA synthesis, and energy metabolism.
Mechanism of Action
Adenosylcobinamide methyl phosphate acts as a coenzyme in various biochemical reactions. It works by transferring methyl groups from one molecule to another, which is essential for the proper functioning of the nervous system, DNA synthesis, and energy metabolism. Adenosylcobinamide methyl phosphate is also involved in the conversion of homocysteine to methionine, which is important for maintaining cardiovascular health.
Biochemical and Physiological Effects:
Adenosylcobinamide methyl phosphate has various biochemical and physiological effects on the body. It is essential for the proper functioning of the nervous system, DNA synthesis, and energy metabolism. It also plays a role in the conversion of homocysteine to methionine, which is important for maintaining cardiovascular health. Adenosylcobinamide methyl phosphate deficiency can lead to various health problems, including anemia, neurological disorders, and cardiovascular disease.
Advantages and Limitations for Lab Experiments
Adenosylcobinamide methyl phosphate has several advantages and limitations for lab experiments. Its use as a coenzyme in various biochemical reactions makes it an essential component in many experiments. However, the synthesis method is complex, and specialized equipment and expertise are required. Adenosylcobinamide methyl phosphate is also sensitive to light and heat, which can affect its stability and activity.
Future Directions
There are several future directions for adenosylcobinamide methyl phosphate research. One area of interest is its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, research is needed to further understand the biochemical and physiological effects of adenosylcobinamide methyl phosphate on the body and its role in various biochemical reactions.
In conclusion, adenosylcobinamide methyl phosphate is an essential coenzyme involved in various biochemical reactions in the body. Its synthesis method is complex, and specialized equipment and expertise are required. Adenosylcobinamide methyl phosphate has been extensively studied in scientific research and has potential therapeutic applications in various diseases. Further research is needed to fully understand its biochemical and physiological effects on the body and its role in various biochemical reactions.
Synthesis Methods
Adenosylcobinamide methyl phosphate is synthesized from adenosylcobalamin, which is a naturally occurring form of vitamin B12. The synthesis involves the conversion of adenosylcobalamin to adenosylcobinamide, followed by the addition of a methyl group to form adenosylcobinamide methyl phosphate. The synthesis method is complex and requires specialized equipment and expertise.
Scientific Research Applications
Adenosylcobinamide methyl phosphate has been extensively studied in scientific research. It is used as a coenzyme in various biochemical reactions, including methionine synthesis, fatty acid metabolism, and DNA synthesis. It is also involved in the conversion of homocysteine to methionine, which is important for maintaining cardiovascular health. Adenosylcobinamide methyl phosphate has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
CAS RN |
147736-07-0 |
|---|---|
Product Name |
Adenosylcobinamide methyl phosphate |
Molecular Formula |
C59H85CoN16O14P+ |
Molecular Weight |
1332.3 g/mol |
IUPAC Name |
2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(3+);3-[(5Z,10Z,15Z)-2,7,18-tris(2-amino-2-oxoethyl)-3,13-bis(3-amino-3-oxopropyl)-17-[3-[(2-methoxy-4-methyl-2-oxo-1,3,2λ5-dioxaphosphetan-4-yl)methylamino]-3-oxopropyl]-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanamide |
InChI |
InChI=1S/C49H74N11O11P.C10H12N5O3.Co/c1-24-39-27(12-15-33(51)62)44(3,4)31(58-39)20-30-26(11-14-32(50)61)46(6,21-36(54)65)42(57-30)25(2)40-28(13-16-34(52)63)47(7,22-37(55)66)49(9,60-40)43-29(19-35(53)64)45(5,41(24)59-43)18-17-38(67)56-23-48(8)70-72(68,69-10)71-48;1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15;/h20,26-29,43H,11-19,21-23H2,1-10H3,(H14,50,51,52,53,54,55,56,57,58,59,60,61,62,63,64,65,66,67);2-4,6-7,10,16-17H,1H2,(H2,11,12,13);/q;-1;+3/p-1 |
InChI Key |
CGSLOOBHAHVNGB-UHFFFAOYSA-M |
Isomeric SMILES |
C/C/1=C/2\C(C(C([N-]2)C3(C(C(C(=N3)/C(=C\4/C(C(C(=N4)/C=C\5/C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC6(OP(=O)(O6)OC)C.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3] |
SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC6(OP(=O)(O6)OC)C.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3] |
Canonical SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC6(OP(=O)(O6)OC)C.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3] |
synonyms |
adenosylcobinamide methyl phosphate AdoCbi-P AdoCbi-PMe |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B132391.png)

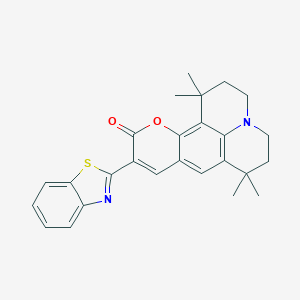
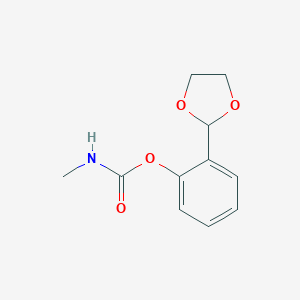
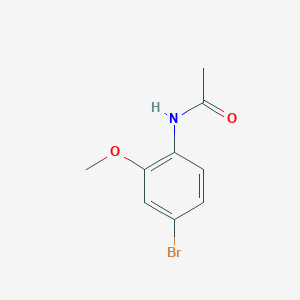

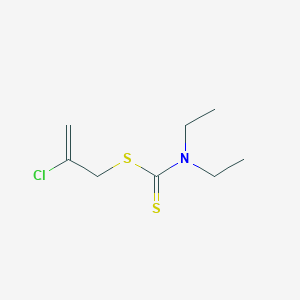
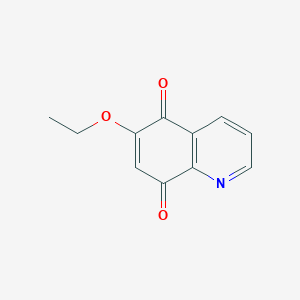
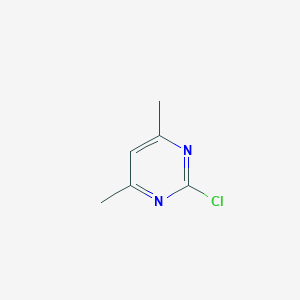
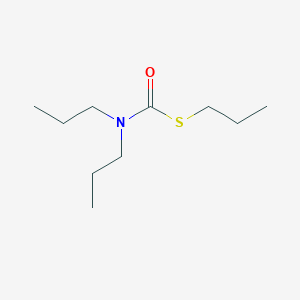

![[(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B132434.png)
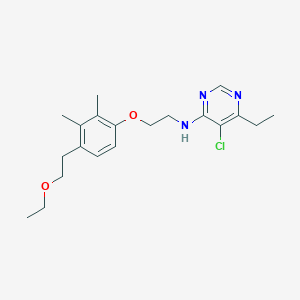
![Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B132440.png)